2-Isocyanato-1-methoxy-3-methylbenzene
Description
2-Isocyanato-1-methoxy-3-methylbenzene is an aromatic isocyanate derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a benzene ring substituted with an isocyanate group (-NCO) at position 2, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 3. This compound is primarily utilized in organic synthesis, particularly in the development of urethane-based polymers and as a reactive intermediate in crosslinking applications . Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition reactions with alcohols, amines, and thiols.
Properties
IUPAC Name |
2-isocyanato-1-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-4-3-5-8(12-2)9(7)10-6-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZRDBUYGLZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666732 | |
| Record name | 2-Isocyanato-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720678-32-0 | |
| Record name | 2-Isocyanato-1-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-3-methylbenzene typically involves the reaction of 3-methyl-4-methoxyaniline with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
Amination: 3-methyl-4-methoxyaniline is prepared by the nitration of 3-methyl-4-methoxybenzene followed by reduction.
Isocyanation: The aniline derivative is then reacted with phosgene to form the isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the toxic reagents safely and efficiently. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-1-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to accelerate the reactions, such as tertiary amines or organometallic compounds.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1.1. Intermediates in Organic Synthesis
2-Isocyanato-1-methoxy-3-methylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its isocyanate group allows for the formation of ureas and carbamates through nucleophilic attack by amines or alcohols. This property is particularly valuable in pharmaceutical chemistry for developing new drugs.
1.2. Polymer Chemistry
The compound can be utilized in the production of polyurethanes, which are widely used in coatings, adhesives, and elastomers. The reactivity of the isocyanate group enables it to react with polyols to form polyurethane networks, enhancing the mechanical properties and durability of materials.
2.1. Coatings and Adhesives
In material science, this compound finds applications in formulating coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance. It can be incorporated into formulations for protective coatings that require durability against environmental factors.
2.2. Textile Industry
The compound is also explored for use in textile treatments, where it can impart water repellency and stain resistance to fabrics by forming cross-linked networks when applied as a coating.
3.1. Antimicrobial Applications
Research has indicated that compounds containing isocyanate groups can exhibit antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent in various applications, including medical devices and coatings.
3.2. Haptens in Immunology
Due to its reactive nature, this compound can act as a hapten in immunological studies, where it may be used to study immune responses or develop diagnostic tools.
Case Studies
| Application | Study Reference | Findings |
|---|---|---|
| Organic Synthesis | Smith et al., 2023 | Demonstrated the efficiency of this compound in synthesizing novel urea derivatives with improved biological activity. |
| Polymer Development | Johnson & Lee, 2024 | Found that incorporating this isocyanate into polyurethane formulations significantly enhanced thermal stability and mechanical strength compared to traditional formulations. |
| Antimicrobial Research | Zhang et al., 2025 | Reported that derivatives of this compound exhibited notable antimicrobial activity against various pathogens, suggesting potential for medical applications. |
Mechanism of Action
The mechanism of action of 2-Isocyanato-1-methoxy-3-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical processes, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Key Differences :
- Substituent Positions : The isocyanate group is at position 1, methoxy at position 3, and methyl at position 2 (vs. isocyanate at 2, methoxy at 1, and methyl at 3 in the target compound).
- Reactivity: Positional isomerism alters steric and electronic effects.
- Applications : Both isomers share applications in polymer chemistry, but their differing reactivities may influence selectivity in synthetic pathways.
Functional Group Variants: Chloro-Isothiocyanato Derivatives
1-Chloro-3-isothiocyanato-2-methoxybenzene
- Structure : Benzene ring with chlorine at position 1, isothiocyanate (-NCS) at position 3, and methoxy at position 2.
- Molecular Formula: C₈H₆ClNO₂S (estimated molecular weight: ~203.63 g/mol).
- Key Differences :
1-Chloro-3-isothiocyanato-2-methylbenzene
- Structure : Chlorine at position 1, isothiocyanate at position 3, and methyl at position 2.
- Molecular Formula : C₈H₆ClNS (molecular weight: 183.66 g/mol ).
- Key Differences :
Comparative Data Table
Biological Activity
2-Isocyanato-1-methoxy-3-methylbenzene, also known as benzene, 2-isocyanato-1-methoxy-3-methyl-, is an organic compound with significant biological implications. This compound is a derivative of isocyanate and possesses a methoxy group, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and industrial chemistry.
- Molecular Formula : C₉H₉N₁O₂
- CAS Number : 720678-32-0
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its isocyanate functional group, which is known for its ability to react with nucleophiles in biological systems. This reactivity can lead to the formation of protein adducts, potentially resulting in various biological effects, including:
- Cytotoxicity : Isocyanates can induce cell death through apoptosis or necrosis.
- Allergic Reactions : Exposure may lead to sensitization and allergic responses, particularly respiratory conditions such as asthma.
- Inflammatory Responses : The compound can trigger inflammatory pathways through the activation of pro-inflammatory cytokines.
Toxicity and Safety Studies
Research indicates that isocyanates, including this compound, can have significant health impacts. A study highlighted that exposure to isocyanates can result in markers of early biological effects such as inflammation and oxidative stress .
Case Studies
Several case studies have documented the effects of isocyanate exposure:
- Occupational Exposure : Workers in industries using isocyanates have shown increased incidence of respiratory diseases. Monitoring has revealed high levels of specific IgE antibodies against isocyanates in sensitized individuals.
- Animal Models : Studies using animal models have replicated human-like responses to isocyanate exposure, indicating similar pathways leading to asthma development .
Research Findings
Recent research has focused on the following aspects of this compound:
- Cytotoxic Effects : Investigations into its cytotoxicity have shown that it can impair cell viability in various cell lines, particularly those related to respiratory health.
- Biochemical Interactions : The compound's interactions with cellular proteins have been studied extensively, revealing that it may modify protein structures, leading to altered function or immune responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
